molecular formula C11H7ClN2 B3357247 2-Chloro-3H-naphtho[1,2-d]imidazole CAS No. 71670-67-2

2-Chloro-3H-naphtho[1,2-d]imidazole

Cat. No. B3357247
CAS RN: 71670-67-2
M. Wt: 202.64 g/mol
InChI Key: YWUWVRWNTVWDHO-UHFFFAOYSA-N
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Description

2-Chloro-3H-naphtho[1,2-d]imidazole is a chemical compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of imidazole derivatives, including 2-Chloro-3H-naphtho[1,2-d]imidazole, has seen recent advances . One method involves an earth-abundant cobalt-catalyzed electrophilic ortho C–H amination/cyclization/directing group removal cascade with O-benzoloxyamines using paraformaldehyde as a one carbon synthon .

Future Directions

Naphthoimidazoles, including 2-Chloro-3H-naphtho[1,2-d]imidazole, are potential bioactive heterocycle compounds that could be used in several biomedical applications . They have shown promising responses in terms of selective cytotoxicity towards cancer cells and fluorescence, making them potential components in antitumor theranostic systems .

properties

IUPAC Name

2-chloro-3H-benzo[e]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2/c12-11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUWVRWNTVWDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358720
Record name 2-CHLORONAPHTHIMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659451
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Chloro-3H-naphtho[1,2-d]imidazole

CAS RN

71670-67-2
Record name 2-CHLORONAPHTHIMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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